molecular formula C17H23NO4 B13226244 1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid

1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid

Cat. No.: B13226244
M. Wt: 305.4 g/mol
InChI Key: DSCWYEUGFIMGOA-UHFFFAOYSA-N
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Description

1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a cyclohexane ring substituted with benzyloxycarbonyl and amino groups, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including Diels-Alder reactions or hydrogenation of aromatic compounds.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using reagents such as methyl iodide in the presence of a strong base.

    Benzyloxycarbonylation: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base like triethylamine.

    Amination: The amino group is introduced through nucleophilic substitution reactions using ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the benzyloxycarbonyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium azide, ammonia

Major Products

The major products formed from these reactions include benzyl-substituted cyclohexane derivatives, azide-substituted compounds, and various oxidized products.

Scientific Research Applications

1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can undergo hydrolysis to release benzyl alcohol, which may interact with enzymes or receptors in biological systems. The cyclohexane ring provides structural stability and influences the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid
  • 1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethoxycyclobutane-1-carboxylic acid
  • 1-{[(Benzyloxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid

Uniqueness

1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This compound’s unique structure makes it a valuable intermediate in synthetic organic chemistry and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

3,4-dimethyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-12-8-9-17(15(19)20,10-13(12)2)18-16(21)22-11-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

DSCWYEUGFIMGOA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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